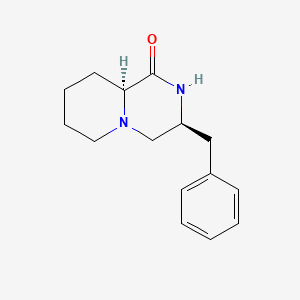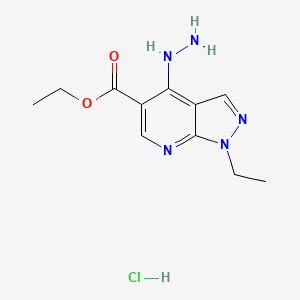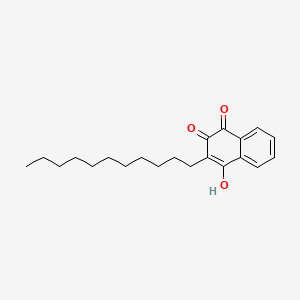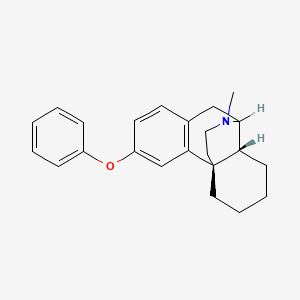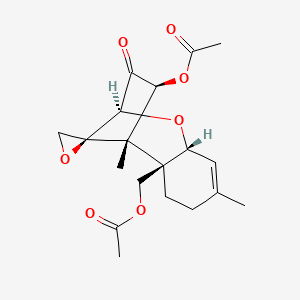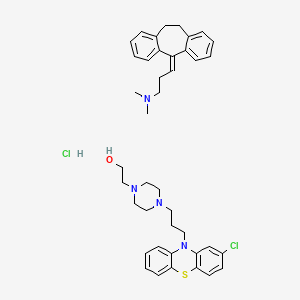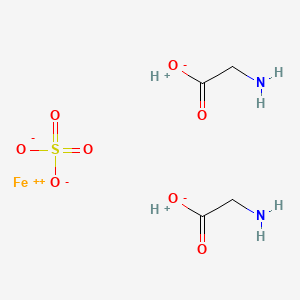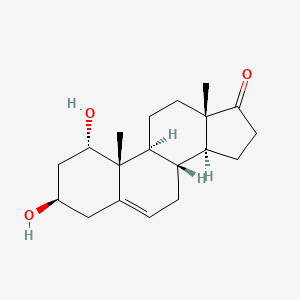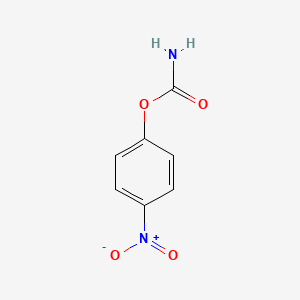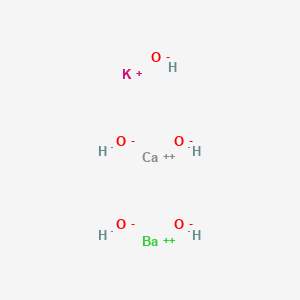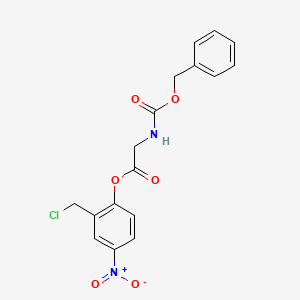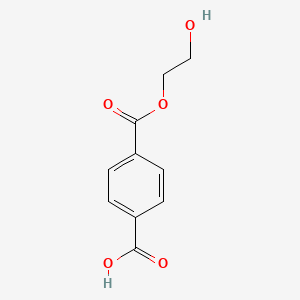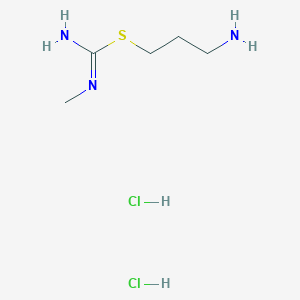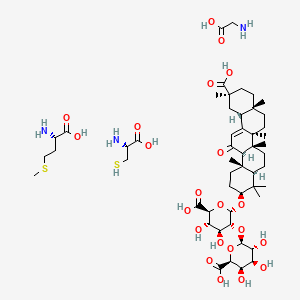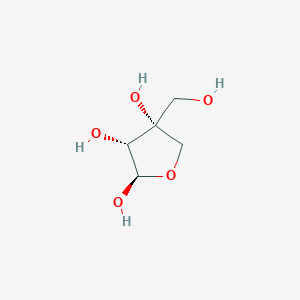
beta-D-Apiose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-apiose is a D-apiofuranose.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Characterization
- beta-D-Apiose plays a crucial role in enzymatic processes, particularly in the conversion of UDP-alpha-d-glucuronic acid to UDP-alpha-d-xylose and UDP-alpha-d-apiose by the bifunctional enzyme UDP-apiose/UDP-xylose synthase. This reaction is significant in plant biochemistry, where beta-D-Apiose is unstable and is converted to alpha-d-apio-furanosyl-1,2-cyclic phosphate and UMP. This was demonstrated using real-time nuclear magnetic resonance (NMR) spectroscopy (Guyett et al., 2009).
Role in Plant Cell Wall Structure
- The depletion of enzymes responsible for beta-D-Apiose synthesis, such as UDP-d-apiose/UDP-d-xylose synthases, results in significant structural changes in plant cell walls. This impacts the growth and cellular integrity of plants, leading to symptoms like growth arrest, cell death, and structural alterations in cell walls due to a deficiency in d-apiose (Ahn et al., 2006).
Functional Cloning and Characterization
- In Arabidopsis, beta-D-Apiose biosynthesis involves the conversion of UDP-d-glucuronate to UDP-d-apiose. The enzyme catalyzing this reaction also forms UDP-d-xylose. Functional cloning and characterization of the enzyme UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis provides insights into the mechanism of beta-D-Apiose formation in plants (Mølhøj et al., 2003).
Enzymatic Mechanism Studies
- Detailed studies on the enzymatic mechanism of sugar ring contraction in UDP-apiose biosynthesis help understand the complex biochemical processes involved in forming this unique sugar. This understanding is critical for insights into plant cell wall development and the role of beta-D-Apiose in these processes (Savino et al., 2019).
Biosynthesis Research
- Research on the biosynthesis of beta-D-Apiose in plants, particularly the methods to stabilize UDP-apiose for studies and applications, is important for understanding and manipulating apiosyltransferases involved in the biosynthesis of apiosylated sugar chains and glycosides (Fujimori et al., 2019).
Eigenschaften
CAS-Nummer |
36465-64-2 |
|---|---|
Produktname |
beta-D-Apiose |
Molekularformel |
C5H10O5 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
(2R,3R,4R)-4-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2/t3-,4+,5+/m0/s1 |
InChI-Schlüssel |
ASNHGEVAWNWCRQ-VPENINKCSA-N |
Isomerische SMILES |
C1[C@@]([C@H]([C@@H](O1)O)O)(CO)O |
SMILES |
C1C(C(C(O1)O)O)(CO)O |
Kanonische SMILES |
C1C(C(C(O1)O)O)(CO)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



